molecular formula C9H8F2O2 B3043792 2,4-Difluorophenyl propionate CAS No. 924868-79-1

2,4-Difluorophenyl propionate

Cat. No.: B3043792
CAS No.: 924868-79-1
M. Wt: 186.15 g/mol
InChI Key: XDQYVCHPHFEEKY-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl propionate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of phenyl propionate where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 4 positions

Scientific Research Applications

2,4-Difluorophenyl propionate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

2,4-Difluorophenyl propionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the compound only in well-ventilated areas or outdoors .

Biochemical Analysis

Biochemical Properties

2,4-Difluorophenyl propionate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact the expression of certain genes, thereby influencing cellular functions and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. These binding interactions are mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The changes in gene expression induced by this compound further contribute to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under specific conditions, but its degradation products can also influence cellular activities. Long-term studies have indicated that this compound can have sustained effects on cellular processes, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound is critical for understanding its biochemical effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorophenyl propionate typically involves the esterification of 2,4-difluorophenol with propionic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenyl propionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

    2,4-Difluorophenyl acetate: Similar structure but with an acetate group instead of a propionate group.

    2,4-Difluorophenyl butyrate: Similar structure but with a butyrate group instead of a propionate group.

    2,4-Difluorophenyl benzoate: Similar structure but with a benzoate group instead of a propionate group.

Uniqueness: 2,4-Difluorophenyl propionate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms also imparts distinct electronic properties that can be advantageous in various applications.

Properties

IUPAC Name

(2,4-difluorophenyl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYVCHPHFEEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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